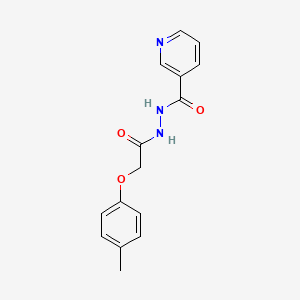

N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N'-[2-(4-methylphenoxy)acetyl]pyridine-3-carbohydrazide |

InChI |

InChI=1S/C15H15N3O3/c1-11-4-6-13(7-5-11)21-10-14(19)17-18-15(20)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

InChI Key |

OCKOIKRAMXJLPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 P Tolyloxy Acetyl Nicotinohydrazide

Established Synthetic Pathways for Nicotinohydrazide Derivatives

Nicotinohydrazide derivatives are commonly synthesized from nicotinic acid or its analogues. The core nicotinic acid structure itself can be assembled through various methods. One classical approach is the Hantzsch pyridine (B92270) synthesis, where 1,3-dicarbonyl compounds react with an α,β-unsaturated carbonyl compound in the presence of ammonia (B1221849) to form a dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine system. beilstein-journals.org

More direct routes often start from commercially available pyridine derivatives. For instance, 3-picoline (3-methylpyridine) can be oxidized in a gas-phase reaction over a vanadium pentoxide catalyst to yield nicotinic acid. beilstein-journals.org Once the substituted nicotinic acid is obtained, it serves as the primary building block for further elaboration into hydrazide derivatives. A common and efficient method involves the conversion of the nicotinic acid to its corresponding ester, typically an ethyl or methyl ester. This ester is then subjected to hydrazinolysis—a reaction with hydrazine (B178648) hydrate (B1144303), often under reflux conditions—to produce the desired nicotinic acid hydrazide in good yields. mdpi.comnih.gov This hydrazide is a key intermediate, poised for further modification.

Specific Synthesis of N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide

The synthesis of the title compound is a multi-step process that hinges on the formation of its two key precursors and their subsequent coupling via an acylation reaction.

Nicotinic acid hydrazide, also known as nicotinohydrazide, is the foundational precursor derived from the pyridine core. There are several established methods for its preparation.

One widely used two-step method begins with the conversion of nicotinic acid into a more reactive species. um.edu.my

Activation of Nicotinic Acid: The carboxylic acid group of nicotinic acid is activated, commonly by converting it into an acid chloride (nicotinoyl chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). um.edu.my Alternatively, it can be converted to an ester (e.g., ethyl nicotinate) via Fischer esterification.

Hydrazinolysis: The resulting nicotinoyl chloride or ethyl nicotinate (B505614) is then reacted with hydrazine hydrate (N₂H₄·H₂O). mdpi.comum.edu.my The highly nucleophilic hydrazine displaces the chloride or ethoxy group to form the stable nicotinic acid hydrazide.

A more direct, one-pot approach involves the direct condensation of nicotinic acid with hydrazine hydrate. This reaction can be facilitated by using a catalyst, such as tetra-n-butoxy titanium, and removing the water formed during the reaction via azeotropic distillation with a solvent like toluene. google.com Green chemistry approaches have also been developed, utilizing natural catalysts like lemon juice in an ethanol (B145695) medium at room temperature to facilitate the condensation. pharmascholars.com

| Method | Starting Material | Reagents | Key Steps | Reference |

| Acid Chloride Route | Nicotinic Acid | 1. PCl₅ or SOCl₂2. N₂H₄·H₂O | Formation of nicotinoyl chloride, followed by hydrazinolysis. | um.edu.my |

| Ester Route | Nicotinic Acid | 1. Ethanol, Acid catalyst2. N₂H₄·H₂O | Esterification to ethyl nicotinate, followed by hydrazinolysis. | mdpi.com |

| Direct Condensation | Nicotinic Acid | N₂H₄·H₂O, Ti(OBu)₄ catalyst | Catalytic condensation with azeotropic water removal. | google.com |

| Green Synthesis | Nicotinic Acid Hydrazide | Aldehyde, Lemon Juice, Ethanol | Condensation to form Schiff bases at room temperature. | pharmascholars.com |

The final step in the synthesis of this compound is the formation of an amide bond between the terminal nitrogen of nicotinic acid hydrazide and the carbonyl carbon of a 2-(p-tolyloxy)acetic acid derivative. This is an acylation reaction.

Hydrazides can be acylated by carboxylic acids, although this reaction can be slow and may require heat. pharm.or.jpnih.gov The rate of acylation is highly dependent on the reaction conditions and the nature of the acid. pharm.or.jpresearchgate.net For a more efficient and controlled synthesis, the 2-(p-tolyloxy)acetic acid is typically activated first. Common activation methods include:

Conversion to Acid Chloride: Reacting 2-(p-tolyloxy)acetic acid with thionyl chloride or oxalyl chloride to form 2-(p-tolyloxy)acetyl chloride. This highly electrophilic species readily reacts with the -NH₂ group of nicotinic acid hydrazide.

Conversion to an Ester: Formation of an active ester (e.g., a p-nitrophenyl ester) or a simple alkyl ester, which can then acylate the hydrazide, often requiring heat.

The general reaction proceeds as follows: Nicotinic acid hydrazide is dissolved in a suitable inert solvent, and the activated 2-(p-tolyloxy)acetic acid derivative is added, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Key strategies involve transformations of the hydrazide moiety and substitution on the aromatic tolyloxy ring.

The hydrazide group (-CONHNH₂) is a versatile functional group that serves as a nucleophilic handle for a variety of chemical transformations. nih.govnih.gov The terminal -NH₂ group is particularly reactive towards electrophiles, especially carbonyl compounds.

A primary derivatization strategy is the condensation of the hydrazide with aldehydes or ketones to form N-acylhydrazones (also known as Schiff bases). mdpi.commdpi.com This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acetic acid. mdpi.commdpi.com This approach has been used to synthesize a wide array of derivatives from nicotinohydrazide precursors. For example, nicotinohydrazide derivatives have been reacted with:

Substituted Aromatic Aldehydes: To furnish various N'-arylidene-nicotinohydrazides. mdpi.com

Isatins (indole-2,3-diones): To produce N'-(2-oxoindolin-3-ylidene)-nicotinohydrazides, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

These modifications transform the hydrazide into a more complex, conjugated system, which can significantly alter the molecule's chemical and biological properties.

| Reactant | Resulting Moiety | Description | Reference |

| Aldehydes (R-CHO) | Hydrazone (-CONHN=CHR) | Condensation reaction forms a Schiff base, extending the conjugated system. | mdpi.commdpi.com |

| Ketones (R₂C=O) | Hydrazone (-CONHN=CR₂) | Similar to aldehydes, forms a more substituted Schiff base. | mdpi.com |

| Isatins | Isatin (B1672199) Hydrazone | Reaction with the ketone on isatin yields complex heterocyclic derivatives. | mdpi.comnih.gov |

A fundamental strategy in analogue synthesis is the systematic variation of substituents on the aromatic rings of a lead compound. For this compound, the tolyloxy ring is a prime target for such modifications. By starting with different substituted phenols in the synthesis of the aryloxyacetic acid precursor, a wide range of analogues can be generated.

The synthesis would begin with a substituted phenol (B47542) (e.g., 4-chlorophenol, 4-methoxyphenol, 4-bromophenol) which is then reacted with an chloroacetic acid ester in an S_N2 reaction (Williamson ether synthesis) to generate the corresponding substituted phenoxyacetic acid derivative. This precursor can then be carried forward through the acylation step described in section 2.2.2.

This approach allows for the fine-tuning of physicochemical properties such as:

Lipophilicity: Introducing halogen atoms (e.g., -Cl, -Br) increases lipophilicity, while hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups can decrease it or alter hydrogen bonding capabilities.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) on the ring can modulate the reactivity and binding interactions of the entire molecule.

Steric Profile: Varying the size of the substituent can influence how the molecule fits into a biological target.

This systematic variation is a cornerstone of structure-activity relationship (SAR) studies, where researchers correlate changes in chemical structure with changes in biological activity. nih.gov For instance, studies on similar ketone derivatives of hydrazide Schiff bases have explored the impact of substituents like bromine on the phenyl ring. researchgate.net

Cyclization Reactions for Heterocyclic Scaffolds

The hydrazide functional group within this compound is a key synthon for building various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. The reactivity of the hydrazide allows for its participation in a range of cyclization reactions with various electrophilic reagents.

One of the most common applications of hydrazides in heterocyclic synthesis is the formation of 1,3,4-oxadiazoles . The reaction of this compound with carbon disulfide in an alkaline medium, followed by acidification, leads to the formation of the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com This transformation proceeds through the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water.

Another important class of heterocycles derived from this compound are the 1,2,4-triazoles . These can be synthesized through various routes. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide in the presence of a base affords the corresponding 1,2,4-triazole-3-thiol. nih.gov Alternatively, reaction with orthoesters can also yield 1,2,4-triazole (B32235) derivatives.

Furthermore, the hydrazide moiety can be utilized in the synthesis of pyrazoles . The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazide with a 1,3-dicarbonyl compound. youtube.com In this case, this compound can react with various 1,3-diketones or their synthetic equivalents to yield N-substituted pyrazole derivatives. The reaction typically proceeds under acidic or basic catalysis and involves the formation of a hydrazone intermediate, which then undergoes cyclization. youtube.com

The following table summarizes the cyclization reactions of this compound to form various heterocyclic scaffolds, with representative reaction conditions based on analogous hydrazide chemistry.

| Heterocyclic Scaffold | Reagents and Conditions | Product |

| 1,3,4-Oxadiazole (B1194373) | 1. CS₂, KOH, Ethanol, reflux2. HCl | 5-((p-Tolyloxy)methyl)-2-(pyridin-3-yl)-1,3,4-oxadiazole |

| 1,2,4-Triazole | 1. Phenyl isothiocyanate, Ethanol, reflux2. NaOH, reflux | 4-Phenyl-5-((p-tolyloxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Pyrazole | Acetylacetone, Acetic acid, reflux | 1-(Nicotinoyl)-3,5-dimethyl-1H-pyrazole with a (p-tolyloxy)acetamide side chain |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is amenable to several green chemistry strategies, including the use of alternative energy sources like microwave irradiation and ultrasound.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. mdpi.comrjptonline.orgrsc.org The synthesis of this compound from the corresponding ester and hydrazine hydrate, as well as its subsequent cyclization reactions, can be efficiently carried out under microwave irradiation. nih.gov This is due to the efficient and uniform heating of the reaction mixture by microwaves, which accelerates the rate of reaction.

Ultrasound-assisted synthesis , or sonochemistry, is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govresearchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.netnih.gov This method has been successfully employed for the synthesis of various heterocyclic compounds and can be applied to the synthesis of this compound and its derivatives, often at ambient temperature and with high yields. nih.govnih.gov

The table below provides a comparative overview of conventional versus green synthetic approaches for reactions analogous to the synthesis and transformation of this compound.

| Reaction Type | Conventional Method | Green Method (Microwave/Ultrasound) | Advantages of Green Method |

| Hydrazide Synthesis | Reflux in ethanol for several hours | Microwave irradiation for minutes | Reduced reaction time, energy savings |

| 1,3,4-Oxadiazole Synthesis | Reflux in high-boiling solvent for hours | Ultrasound irradiation at room temperature | Shorter reaction time, milder conditions |

| 1,2,4-Triazole Synthesis | Multi-step synthesis with prolonged heating | One-pot microwave-assisted synthesis | Higher efficiency, reduced waste |

Biological Activity Profiling and Mechanistic Elucidation of N 2 P Tolyloxy Acetyl Nicotinohydrazide

In Vitro Biological Screening Methodologies

The initial step in characterizing a new chemical entity involves a series of in vitro biological screenings to identify its potential therapeutic targets and mechanisms of action.

High-throughput screening (HTS) allows for the rapid assessment of a compound's effect on a multitude of biological targets. For a compound like N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide, HTS assays would typically be employed to screen large libraries of enzymes, receptors, and cellular pathways. Fluorescence-based assays are a common HTS method. For instance, in the study of human aspartate N-acetyltransferase (ANAT), an enzyme implicated in Canavan disease, a fluorescence-based HTS assay was developed to identify inhibitors. nih.gov This assay's linearity with respect to incubation time and protein concentration was established, and the Michaelis-Menten constants (Km) for the substrates were determined. nih.gov A similar approach could be utilized to identify potential targets for this compound by measuring its impact on the activity of a wide range of purified enzymes or in cell-based assays that report on specific signaling pathways.

Following the identification of potential targets from HTS, more detailed enzyme and receptor binding studies are conducted to quantify the affinity and specificity of the compound. These studies are crucial for understanding the molecular interactions that underpin the biological activity. For hydrazone derivatives, which share a structural similarity with the target compound, techniques like radioligand binding assays or surface plasmon resonance (SPR) could be employed to determine binding constants (Kd) for specific receptors. In the case of enzyme inhibition, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on a potent inhibitor of ANAT revealed an uncompetitive inhibitory mechanism with respect to one substrate and a noncompetitive mechanism against another. nih.gov Such detailed mechanistic insights are vital for the further development and optimization of a lead compound.

Investigation of Antimicrobial Activities

Hydrazide-containing compounds have a well-documented history of antimicrobial activity. The investigation into the antimicrobial spectrum of this compound would involve testing its efficacy against a panel of clinically relevant bacteria and fungi.

The antibacterial potential of this compound can be inferred from studies on related nicotinic acid hydrazide derivatives. For instance, novel N-acylhydrazones of nicotinic acid hydrazide have demonstrated antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The evaluation of antibacterial activity is typically carried out using methods such as the disc diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution assays. researchgate.net Some derivatives have shown significant activity, with MIC values against Pseudomonas aeruginosa as low as 0.195 µg/mL. researchgate.net The introduction of an acetyl group in related 1,3,4-oxadiazole (B1194373) structures, which can be formed from hydrazides, has been shown to significantly enhance antimicrobial activity. nih.gov

Table 1: Antibacterial Activity of Related Nicotinic Acid Hydrazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-acylhydrazone 3a | Pseudomonas aeruginosa | 0.220 | researchgate.net |

| N-acylhydrazone 3e | Pseudomonas aeruginosa | 0.195 | researchgate.net |

| 3-Acetyl-1,3,4-oxadiazoline 29 | Staphylococcus aureus ATCC 43300 | 15.62 | nih.gov |

| 3-Acetyl-1,3,4-oxadiazoline 29 | Staphylococcus epidermidis ATCC 12228 | 3.91 | nih.gov |

The antifungal activity of this compound would also be a key area of investigation. Studies on newly synthesized nicotinamide (B372718) compounds have shown varying degrees of efficacy against fungal pathogens like Candida albicans. nih.gov The susceptibility of different fungal species to these compounds is determined using broth microdilution methods, with results often expressed as the concentration required to achieve a certain level of growth inhibition. nih.gov For example, some nicotinamide derivatives required higher concentrations to inhibit C. albicans compared to bacterial strains, while others showed complete inhibition at concentrations below 1 mM. nih.gov The antifungal potential of related 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has also been reported, with some compounds showing activity against Candida species. researchgate.net

A significant area of interest for hydrazide compounds is their potential as antitubercular agents, with isoniazid (B1672263) (a hydrazide derivative) being a first-line drug for tuberculosis treatment. Analogues of this compound, such as N-(2-naphthyl)glycine hydrazide analogues, have demonstrated potent inhibitory action against Mycobacterium tuberculosis H37Rv. nih.gov The in vitro antitubercular activity is typically assessed by determining the MIC in specialized media like Youman's medium. Some of these analogues have shown efficacy at concentrations ranging from 0.5 to 10.0 µg/mL and were also effective against isoniazid and streptomycin-resistant strains of M. tuberculosis. nih.gov This suggests that this compound could potentially possess valuable antitubercular properties.

Table 2: Antitubercular Activity of Related Hydrazide Analogues

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-Naphthyl)alanine hydrazide | M. tuberculosis H37Rv | 0.5 - 10.0 | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide | M. tuberculosis H37Rv | 0.5 - 10.0 | nih.gov |

| N-(6-methoxy-2-naphthyl)glycine hydrazide | M. tuberculosis H37Rv | 0.5 - 10.0 | nih.gov |

| 3-(2-naphthylamino)butyric acid hydrazide | M. tuberculosis H37Rv | 0.5 - 10.0 | nih.gov |

Proposed Antimicrobial Mechanisms of Action

The antimicrobial potential of hydrazone derivatives is well-documented, and it is hypothesized that this compound may exert its effects through several intricate mechanisms. nih.govnih.gov These proposed pathways, inferred from studies on analogous compounds, include the disruption of essential biosynthetic processes, the targeted inhibition of microbial enzymes, and the compromising of cellular structures.

Inhibition of Essential Biosynthetic Pathways (e.g., Mycolic Acid Synthesis)

A significant target for antimicrobial agents, particularly against mycobacteria, is the biosynthesis of mycolic acids. nih.govresearchgate.net These long-chain fatty acids are fundamental components of the mycobacterial cell wall, providing a robust and impermeable barrier that contributes to the intrinsic resistance of these bacteria to many antibiotics. nih.govnih.govresearchgate.net The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death. frontiersin.orgnih.gov

Compounds structurally related to this compound, which contain a nicotinoyl moiety similar to the antitubercular drug isoniazid, are known to interfere with this pathway. nih.govnih.gov The mechanism often involves the inhibition of key enzymes within the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors for mycolic acids. researchgate.netfrontiersin.org For instance, isoniazid itself is a prodrug that, once activated, inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the FAS-II pathway. nih.gov It is plausible that this compound could operate through a similar mechanism, targeting one of the key enzymes involved in the intricate process of mycolic acid assembly.

Targeting Specific Enzymes (e.g., Succinate Dehydrogenase, Laccase)

Beyond mycolic acid synthesis, other microbial enzymes are potential targets for hydrazone derivatives. Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, has been identified as a target for some antimicrobial and anticancer agents. Inhibition of SDH can disrupt cellular respiration and energy production, leading to cell death. While direct evidence for the inhibition of SDH by this compound is not yet available, the structural motifs present in the molecule suggest that it could interact with the active sites of such crucial metabolic enzymes.

Laccase, a copper-containing oxidase enzyme found in many fungi, plays a role in various physiological processes, including lignin (B12514952) degradation and pathogenesis. The ability of hydrazone compounds to chelate metal ions suggests a potential mechanism for inhibiting metalloenzymes like laccase. By binding to the copper ions in the active site, this compound could disrupt the enzyme's catalytic activity, thereby exhibiting antifungal properties.

Disruption of Cellular Structures (e.g., Plasma Membranes)

The integrity of the plasma membrane is vital for cell survival, and its disruption is a common mechanism of action for many antimicrobial compounds. Some hydrazone derivatives have been shown to interfere with the cell membrane, leading to increased permeability and leakage of intracellular components. frontiersin.org This disruption can be a consequence of the lipophilic nature of the aryloxy group in this compound, which may facilitate its insertion into the lipid bilayer of the microbial cell membrane, thereby altering its structure and function. This can lead to a loss of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell lysis. frontiersin.org

Role of Metal Complexation in Biological Activity

The biological activity of hydrazone ligands can be significantly enhanced upon chelation with transition metal ions. nih.govspandidos-publications.comresearchgate.net The formation of metal complexes can lead to more potent antimicrobial and anticancer agents. nih.govnih.gov This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms. researchgate.netnih.govbiointerfaceresearch.com

Once inside the cell, the metal complex can interfere with normal cellular processes. The metal ion itself can be a toxic agent, and the complex can exhibit a different and more potent mechanism of action compared to the free ligand. nih.govresearchgate.net For instance, metal complexes of nicotinohydrazone derivatives have demonstrated significant activity against various pathogens and cancer cell lines. nih.govspandidos-publications.comresearchgate.net The this compound molecule possesses multiple donor sites (nitrogen and oxygen atoms) that can effectively coordinate with metal ions like copper, cobalt, nickel, and zinc, forming stable complexes with potentially enhanced biological profiles. nih.govresearchgate.net

Evaluation of Anticancer Activities

In addition to their antimicrobial properties, hydrazones and their metal complexes are a well-established class of compounds with promising anticancer activity. nih.govnih.govspandidos-publications.com Their mode of action in cancer cells is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Cytotoxicity Screening against Various Cancer Cell Lines

The anticancer potential of this compound can be inferred from the cytotoxic profiles of structurally similar compounds against a panel of human cancer cell lines. nih.gov Studies on related nicotinohydrazone ligands and their transition metal complexes have consistently demonstrated significant cytotoxic effects. nih.govspandidos-publications.comspandidos-publications.com For example, metal complexes of (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide have shown marked, concentration-dependent inhibition of proliferation in human lung (A549), gastric (BGC823), and esophageal (Eca109) cancer cell lines. nih.govspandidos-publications.com

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. The table below presents IC50 values for some related hydrazone derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Cytotoxicity of Related Hydrazone Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB 231 (Breast) | 55.1 | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | 29.4 | nih.gov |

| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB 231 (Breast) | 45.8 | nih.gov |

| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin) | 53.2 | nih.gov |

| N'-(2-cyanoacetyl)isonicotinohydrazide | HepG2 (Liver) | More potent than doxorubicin | nih.gov |

| N'-(2-cyanoacetyl)isonicotinohydrazide | HCT-116 (Colon) | More potent than doxorubicin | nih.gov |

The data suggests that compounds with structural similarities to this compound can exhibit potent and, in some cases, selective cytotoxicity against cancer cells. nih.govnih.gov The presence of the aryloxy group and the nicotinoyl moiety are key structural features that are likely to contribute to the observed biological activity. nih.gov Further screening of this compound and its metal complexes is warranted to fully elucidate its anticancer potential.

Investigation of Antiproliferative Effects

While direct studies on the antiproliferative effects of this compound are not extensively available, research into structurally related nicotinamide and hydrazone derivatives has shown promising results against various cancer cell lines. Nicotinamide derivatives, for instance, have been synthesized and evaluated for their antitumor activities, with some compounds demonstrating interesting efficacy against hepatocellular and colon carcinoma cells. nih.gov

Hydrazone-containing compounds are also recognized for their anticancer potential. huji.ac.il Some novel N-nicotinonitrile derivatives have exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov The antiproliferative activity of such compounds is often dose-dependent. nih.gov For example, certain novel pyridinethione and thienopyridine derivatives have shown selective activity against human liver and colon cancer cells, while displaying low cytotoxicity against non-tumor fibroblast-derived cell lines, suggesting a favorable safety profile. pensoft.net

The antiproliferative effects of some related nicotinamide derivatives are summarized in the table below.

| Compound Type | Cell Line | Activity | Reference |

| Nicotinamide Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | nih.gov |

| N-nicotinonitrile Derivatives | MCF-7 (Breast), HepG2 (Liver) | Remarkable cytotoxicity | nih.gov |

| Pyridinethione Derivatives | Human Liver and Colon Cancer Cells | Selective activity | pensoft.net |

This table presents data on compounds structurally related to this compound, not the compound itself.

Mechanistic Pathways in Antitumor Activity (e.g., Ribonucleotide Reductase Inhibition)

The precise antitumor mechanisms of this compound have not been fully elucidated. However, based on its structural components, particularly the hydrazone moiety, potential mechanisms can be inferred. One of the key targets for anticancer therapy is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govnih.gov Inhibition of RR can disrupt the supply of deoxyribonucleotides, leading to cell cycle arrest and apoptosis. nih.gov

Hydrazone derivatives have been investigated as potential RR inhibitors. nih.gov Some 2-acetylpyridine (B122185) hydrazone derivatives, for example, have shown potent cytotoxic activity by preferentially inhibiting RNA and DNA synthesis. nih.gov Their mechanism is thought to involve the reduction of de novo purine (B94841) synthesis at key regulatory sites. nih.gov Furthermore, some studies suggest that these compounds can also interact directly with the DNA molecule, potentially affecting its template activity. nih.gov The development of subunit-specific RR inhibitors is an area of active research, aiming for more targeted cancer therapies. nih.gov

Other Potential Biological Activities

Neuroprotective Investigations

There is a growing interest in the neuroprotective potential of various natural and synthetic compounds. While direct neuroprotective studies on this compound are lacking, its structural features suggest it may warrant investigation in this area. Nicotinamide, a core component of the molecule, is a precursor to NAD+, which is vital for neuronal health and function. B vitamins, including nicotinamide, are known to have neuroprotective effects, partly by modulating glutamatergic neurotransmission. nih.gov

Various natural products containing phenolic and other bioactive components have demonstrated neuroprotective effects by reducing inflammation, neuronal death, and oxidative stress, and improving cognitive function. mdpi.com For instance, some compounds have shown the ability to protect dopaminergic neurons and improve motor defects in experimental models. nih.gov Given that oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, compounds with antioxidant properties are considered potential therapeutic agents.

Anti-inflammatory and Analgesic Effects

A study involving the synthesis and evaluation of a series of N'-(2-phenoxyacetyl)nicotinohydrazide derivatives, including this compound (designated as compound 9d), has demonstrated its potential anti-inflammatory and analgesic properties. The anti-inflammatory activity was assessed in vivo, where the compound showed a notable reduction in edema over several hours.

The analgesic effects were evaluated using the acetic acid-induced writhing test, which measures peripheral analgesic activity.

Anti-inflammatory Activity of this compound (9d)

| Time (hours) | Edema Inhibition (%) |

| 2 | 20.51 |

| 3 | 14.98 |

Data from a study on N'-(2-phenoxyacetyl)nicotinohydrazide derivatives.

The study indicated that the phenoxyacetyl and nicotinohydrazide moieties contribute to the observed anti-inflammatory activity. While compound 9d showed some effect, other derivatives in the same series with different substitutions exhibited more potent anti-inflammatory and analgesic activities.

Antioxidant Properties

The antioxidant potential of this compound has not been directly assayed. However, the hydrazide-hydrazone scaffold is present in many compounds known for their antioxidant activities. pensoft.net Hydrazide-containing compounds have been reported to possess significant radical scavenging properties. nih.gov

Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant capacity of chemical compounds. pensoft.netnih.gov For instance, some phenolic N-acylhydrazones have demonstrated considerable antioxidant activity against the DPPH radical. nih.gov The presence of a hydroxyl group on the phenyl ring often enhances the antioxidant effect of hydrazide-hydrazones. pensoft.net The ferric reducing antioxidant power (FRAP) assay is another method used to assess the electron-donating ability of potential antioxidants. researchgate.net

Antioxidant Activity of a Related Hydrazide-Hydrazone Compound

| Assay | Activity |

| DPPH Radical Scavenging | 61.27% inhibition at 250 µM |

| ABTS Radical Scavenging | 90.49% inhibition at 250 µM |

This table shows data for a pyrrole-based hydrazide-hydrazone, not this compound, to illustrate the antioxidant potential of this class of compounds. pensoft.net

Effects on Metabolic Pathways

The metabolic fate of this compound has not been specifically studied. However, based on its structure, it is likely to be metabolized into its constituent parts: a p-tolyloxyacetic acid moiety and a nicotinohydrazide moiety. The nicotinohydrazide part would likely enter the metabolic pathways of nicotinic acid (niacin) and nicotinamide. huji.ac.il

Nicotinic acid is a crucial precursor for the synthesis of NAD (Nicotinamide adenine (B156593) dinucleotide) and NADP (Nicotinamide adenine dinucleotide phosphate), which are essential coenzymes in numerous metabolic and redox reactions. huji.ac.ilnih.gov The body can convert nicotinic acid to nicotinamide and other derivatives. researchgate.net These metabolic pathways are well-established and play a fundamental role in cellular energy metabolism and various signaling processes. nih.govresearchgate.net The metabolism of nicotinic acid can lead to the formation of several excretion products, including nicotinuric acid and dinicotinyl ornithine. researchgate.net

Structure Activity Relationship Sar Studies of N 2 P Tolyloxy Acetyl Nicotinohydrazide and Its Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide and its analogues relies on a combination of computational and experimental techniques. These methodologies aim to identify the physicochemical properties and structural features that govern the biological activity of these compounds.

A primary approach involves the systematic synthesis of a series of derivatives where specific parts of the parent molecule are modified. These modifications can include altering substituents on the aromatic rings, changing the nature of the linker, or modifying the core heterocyclic system. The biological activity of these synthesized compounds is then evaluated using relevant in vitro and in vivo assays. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool used in this process. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For hydrazone derivatives, which are structurally related to the target compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. acu.edu.in CoMFA models analyze the steric and electrostatic fields of the molecules to predict their activity, providing a three-dimensional map of the regions where modifications are likely to enhance or decrease biological potency. beilstein-journals.org These models have shown that a specific alignment of electron-deficient atoms can positively correlate with the biological activity of hydrazone compounds. acu.edu.in

Molecular docking is another powerful computational method used to predict the preferred binding orientation of a ligand to its molecular target. researchgate.net For nicotinoyl hydrazide derivatives, molecular docking studies have been used to simulate their interaction with the active sites of enzymes, such as the main protease of viruses. researchgate.net These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the target protein, offering insights into the structural requirements for effective binding and biological activity. researchgate.net The combination of QSAR and molecular docking provides a robust framework for understanding the SAR of this compound derivatives and guiding the design of new, more active compounds.

Impact of the Nicotinohydrazide Core Modifications on Biological Activity

Alterations to the Pyridine (B92270) Ring

The pyridine ring, a key component of the nicotinohydrazide moiety, plays a significant role in the biological activity of this class of compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets. Alterations to the substitution pattern of the pyridine ring can modulate its electronic properties, lipophilicity, and steric profile, thereby influencing the compound's pharmacological effects.

Studies on related pyridine-containing compounds have shown that the introduction of different substituents can have a profound impact on activity. For instance, in a series of 3-(2-aminoethoxy)pyridine analogues, substitution at the 5' and 6'-positions of the pyridine ring significantly affected their nicotinic receptor binding affinity. Notably, a derivative with a 5'-vinyl and 6'-chloro substitution exhibited the highest potency.

Furthermore, a review of the antiproliferative activity of various pyridine derivatives indicated that the presence of electron-donating groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2), as well as carbonyl (-C=O) groups, tended to enhance activity. Conversely, the introduction of halogen atoms or other bulky groups was often associated with a decrease in antiproliferative effects. This suggests that the electronic nature and size of the substituents on the pyridine ring are critical determinants of biological activity.

In the context of this compound, moving the nitrogen atom within the pyridine ring to create the isomeric isonicotinohydrazide core has been shown to influence anti-inflammatory and analgesic activity. A study comparing nicotinohydrazide and isonicotinohydrazide derivatives with substituted phenoxyacetyl moieties revealed that the isonicotinohydrazide derivatives generally exhibited more potent activity. researchgate.net

| Pyridine Ring Modification | Observed Effect on Biological Activity | Compound Series | Reference |

| 5'-vinyl-6'-chloro substitution | Increased nicotinic receptor binding affinity | 3-(2-aminoethoxy)pyridine analogues | |

| Electron-donating groups (-OCH3, -OH, -NH2) | Enhanced antiproliferative activity | Various pyridine derivatives | |

| Halogen or bulky groups | Decreased antiproliferative activity | Various pyridine derivatives | |

| Isomeric change to isonicotinohydrazide | Generally enhanced anti-inflammatory and analgesic activity | N'-(2-phenoxyacetyl)nicotino/isonicotinohydrazides | researchgate.net |

Substituent Effects on the Hydrazide Linkage

The hydrazide linkage (-CO-NH-N=) is a versatile functional group that is a key structural feature of many pharmacologically active molecules. The presence of both hydrogen bond donors and acceptors in this linkage allows for critical interactions with biological targets. Modifications to this linkage, such as the introduction of substituents, can significantly impact the compound's biological profile.

Research on nicotinic acid hydrazide derivatives has shown that the nature of the substituent attached to the hydrazide nitrogen plays a crucial role in determining the compound's activity. For example, in a series of antitubercular agents, condensation of the free hydrazide with aldehydes led to a sharp decrease in activity. In contrast, condensation with isatins, particularly those bearing electron-withdrawing substituents like chlorine and bromine, resulted in a remarkable increase in potency against Mycobacterium tuberculosis. acu.edu.in This highlights the importance of the electronic properties of the substituent on the hydrazide moiety.

Furthermore, studies on other hydrazide-containing compounds have indicated that increasing the lipophilicity of the molecule can enhance its antimycobacterial efficacy. acu.edu.in This is attributed to improved diffusion across the lipid-rich cell wall of the bacteria. For instance, di- and trimethoxy substitutions on a phenyl ring attached to the hydrazide were found to decrease lipophilicity and, consequently, the antimycobacterial activity. acu.edu.in

The hydrazide moiety can also be part of a larger heterocyclic system. For example, the cyclization of acylhydrazones can lead to the formation of 1,3,4-oxadiazoles, which often exhibit a different spectrum of biological activity.

| Hydrazide Linkage Modification | Observed Effect on Biological Activity | Compound Series | Reference |

| Condensation with aldehydes | Sharp decrease in antitubercular activity | Nicotinic acid hydrazides | acu.edu.in |

| Condensation with isatins (unsubstituted) | Good antitubercular activity | Nicotinic acid hydrazides | acu.edu.in |

| Condensation with 5-chloro-isatin | Increased antitubercular activity | Nicotinic acid hydrazides | acu.edu.in |

| Condensation with 5-bromo-isatin | Remarkable increase in antitubercular activity | Nicotinic acid hydrazides | acu.edu.in |

| Di- and trimethoxy substitution on attached phenyl ring | Decreased lipophilicity and antimycobacterial activity | Nicotinic acid hydrazides | acu.edu.in |

Influence of the 2-(p-Tolyloxy)acetyl Moiety on Biological Activity

Positional Isomerism and Substituent Effects on the Aromatic Ring

The nature and position of substituents on the phenoxy ring of phenoxyacetyl hydrazide derivatives are critical determinants of their biological activity. Studies on a series of N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives have provided valuable insights into these structure-activity relationships, particularly concerning their anti-inflammatory and analgesic properties. researchgate.net

In this series, various substituents, including electron-withdrawing groups (chloro, bromo) and an electron-donating group (methyl), were introduced at different positions (ortho, meta, para) of the phenoxy ring. The biological evaluation of these compounds revealed that both the type and the position of the substituent significantly influenced their cyclooxygenase-2 (COX-2) inhibitory activity and their in vivo anti-inflammatory and analgesic effects. researchgate.net

For instance, among the nicotinohydrazide derivatives, the compound with a chloro group at the para position (4-chloro) of the phenoxy ring exhibited notable anti-inflammatory activity. In the isonicotinohydrazide series, the derivative with a bromo group at the para position (4-bromo) displayed the most potent COX-2 inhibition and analgesic effects. researchgate.net The presence of a methyl group (tolyloxy) also conferred significant activity, with the position of the methyl group influencing the potency.

The following table summarizes the anti-inflammatory activity of selected N'-(2-(substituted-phenoxy)acetyl)isonicotinohydrazide derivatives:

| Substituent on Phenoxy Ring | Position | % Edema Inhibition (at 3h) | Reference |

| Chloro | 4- (para) | 45.82 | researchgate.net |

| Bromo | 4- (para) | 45.85 | researchgate.net |

| Methyl | 4- (para) | - | researchgate.net |

| Diclofenac (Standard) | - | 22.88 | researchgate.net |

These findings suggest that the electronic nature and the position of the substituent on the phenoxy ring are crucial for the anti-inflammatory and analgesic activity of this class of compounds. Specifically, halogen substitutions at the para position appear to be particularly favorable for potent activity.

Modifications to the Acetyl Linker

While specific studies on the modification of the acetyl linker in this compound are not extensively documented, research on related classes of compounds provides valuable insights. For example, in other bioactive molecules, changing the length of an aliphatic chain linker can affect the compound's flexibility and its ability to adopt an optimal conformation for binding. Increasing or decreasing the number of methylene (B1212753) units in the linker can alter the distance between key pharmacophoric groups, which can either enhance or diminish biological activity.

Furthermore, introducing substituents on the acetyl linker could create new chiral centers, potentially leading to stereoisomers with different biological activities. The steric bulk and electronic properties of these substituents could also influence the compound's interaction with its target. For instance, the introduction of a methyl group on the linker could introduce steric hindrance or provide an additional hydrophobic interaction point.

In the broader context of drug design, the nature of the linker is often a key area for optimization. Rigidifying the linker, for example by incorporating a double bond or a small ring, can lock the molecule into a more favorable conformation for binding, although this can also lead to a loss of activity if the constrained conformation is not optimal. Conversely, a more flexible linker might allow the molecule to adapt to different binding pockets.

Role of Lipophilicity and Steric Hindrance in Biological Interactions

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of this compound, with a focus on the role of lipophilicity and steric hindrance in its biological interactions, were identified. General principles of medicinal chemistry suggest that the lipophilicity, influenced by the p-tolyloxy group, would play a critical role in the compound's ability to cross biological membranes and access target sites. The size and position of the tolyl group would also introduce steric factors that could either promote or hinder binding to a biological target. However, without experimental data from a series of analogs, any discussion on the precise impact of these properties on the biological activity of this specific molecule would be purely speculative.

Identification of Key Pharmacophoric Features for Target Interaction

Similarly, dedicated research identifying the key pharmacophoric features of this compound for target interaction is not present in the available literature. A pharmacophore model for this molecule would theoretically consist of key chemical features such as hydrogen bond donors (the N-H groups of the hydrazide), hydrogen bond acceptors (the carbonyl oxygens and the nitrogen of the pyridine ring), and a hydrophobic region (the p-tolyloxy moiety). The spatial arrangement of these features is crucial for molecular recognition by a biological target. While general pharmacophore models for broader classes of compounds like hydrazides or nicotinic acid derivatives exist, a specific, validated model for this compound has not been published. nih.govresearchgate.net Such a model would typically be developed through the study of a series of active and inactive analogs, which appears not to have been conducted or reported for this compound.

Due to the absence of specific research data on this compound and its derivatives in the public domain, the creation of detailed research findings and data tables as requested is not possible.

Computational and Theoretical Investigations of N 2 P Tolyloxy Acetyl Nicotinohydrazide

Molecular Docking and Ligand-Protein Interaction Analysis

Prediction of Binding Sites and Affinities

Information unavailable in the reviewed literature.

Elucidation of Intermolecular Forces

Information unavailable in the reviewed literature.

Molecular Dynamics Simulations

Conformational Analysis and Stability Studies

Information unavailable in the reviewed literature.

Binding Free Energy Calculations

Information unavailable in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Information unavailable in the reviewed literature.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely employed to correlate the chemical structure of compounds with their biological activities. nih.govmdpi.com For a series of nicotinohydrazide analogs, including N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide, a QSAR model could be developed to predict their potential biological efficacy. This process typically involves the generation of a dataset of related compounds with experimentally determined activities, followed by the calculation of molecular descriptors and the application of statistical methods to build a predictive model.

A hypothetical QSAR study for a series of nicotinohydrazide derivatives might yield a regression equation similar to the following:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) represent the contribution of various molecular descriptors such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of rotatable bonds (nRotB). The statistical quality of such a model would be assessed by parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). A statistically significant QSAR model would enable the prediction of biological activity for novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent analogs.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For this compound, several key descriptors would be analyzed to understand their influence on its potential therapeutic effects. These descriptors not only affect the compound's ability to interact with its biological target but also its pharmacokinetic profile. mdpi.comresearchgate.net

A detailed analysis of the physicochemical properties of this compound would likely reveal the following:

Lipophilicity (logP): This parameter is crucial for membrane permeability and binding to hydrophobic pockets of target proteins. An optimal logP value is essential for balancing solubility and permeability.

Molecular Weight (MW): Adherence to Lipinski's rule of five, which suggests a molecular weight of less than 500 Dalton for good oral bioavailability, would be a key consideration. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to cross cell membranes and is often correlated with oral bioavailability and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the solubility of the compound and its ability to form interactions with its biological target.

Rotatable Bonds: A lower number of rotatable bonds is generally associated with better oral bioavailability due to reduced conformational flexibility.

The following interactive table presents hypothetical physicochemical descriptors for this compound, which are critical in influencing its biological activity.

| Physicochemical Descriptor | Predicted Value | Influence on Activity |

| Lipophilicity (logP) | 2.85 | Affects membrane permeability and target binding. |

| Molecular Weight ( g/mol ) | 285.31 | Within the range for good oral bioavailability. |

| Topological Polar Surface Area (Ų) | 61.84 | Influences cell membrane penetration. |

| Hydrogen Bond Donors | 2 | Contributes to solubility and target interaction. |

| Hydrogen Bond Acceptors | 4 | Contributes to solubility and target interaction. |

| Number of Rotatable Bonds | 4 | Lower number suggests better oral bioavailability. |

In Silico ADMET Prediction and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an indispensable tool in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.govcomputabio.comnih.gov Web-based platforms such as SwissADME and pkCSM are commonly used for these predictions. youtube.comrfppl.co.inresearchgate.netkims-imio.com

Absorption and Distribution Simulations

The absorption and distribution of a drug candidate determine its concentration at the site of action. For this compound, key parameters would be computationally estimated to predict its behavior in the body.

Human Intestinal Absorption (HIA): A high HIA percentage is desirable for orally administered drugs.

Caco-2 Permeability: This is an in vitro model for human intestinal absorption. A high permeability value suggests good absorption potential. mdpi.com

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit the absorption of drugs. It is preferable for a compound not to be a substrate of P-gp.

Blood-Brain Barrier (BBB) Permeability: This parameter indicates whether the compound can cross the BBB and exert effects on the central nervous system.

The following interactive table presents a hypothetical ADMET profile for the absorption and distribution of this compound.

| Absorption and Distribution Parameter | Predicted Value/Status | Implication |

| Human Intestinal Absorption (%) | 92.5 | High potential for oral absorption. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | High permeability across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells. |

| P-glycoprotein Inhibitor | No | Low risk of drug-drug interactions via P-gp. |

| Blood-Brain Barrier Permeability (logBB) | -0.45 | Likely to have limited penetration into the brain. |

Metabolism and Excretion Predictions

The metabolism of a drug is a critical factor influencing its efficacy and potential for toxicity. Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. youtube.com Predicting a compound's interaction with these enzymes is crucial.

CYP Isoform Inhibition: Inhibition of CYP enzymes can lead to adverse drug-drug interactions. It is generally preferred for a drug candidate not to be a significant inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

CYP Substrate: Being a substrate for a specific CYP isoform can influence the drug's metabolic pathway and clearance rate.

The following interactive table details the hypothetical metabolic profile of this compound.

| Metabolism and Excretion Parameter | Predicted Status | Potential Consequence |

| CYP1A2 Inhibitor | No | Low risk of drug interactions with CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Low risk of drug interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low risk of drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions with CYP3A4 substrates. |

| Total Clearance (log ml/min/kg) | 0.35 | Moderate rate of clearance from the body. |

Future Research Directions and Therapeutic Potential of N 2 P Tolyloxy Acetyl Nicotinohydrazide Analogues

Design of Novel Derivatives with Enhanced Potency and Selectivity

The rational design of new analogues of N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide is a pivotal step towards unlocking its full therapeutic potential. Drawing inspiration from structure-activity relationship (SAR) studies on related nicotinohydrazide and benzohydrazide (B10538) derivatives, several strategies can be envisioned to enhance both potency and selectivity. mdpi.comresearchgate.net

Key areas for modification include the p-tolyloxy ring, the nicotinoyl fragment, and the hydrazide linker. For instance, the introduction of various substituents on the phenyl ring of the tolyloxy group could significantly influence lipophilicity and electronic properties, thereby affecting target binding and cellular permeability. Similarly, modifications to the pyridine (B92270) ring of the nicotinohydrazide moiety, such as the incorporation of different aryl groups, have been shown to modulate the biological activity in related compounds. mdpi.com

Furthermore, the hydrazide linker itself can be a target for modification. The synthesis of hydrazone derivatives by condensing the hydrazide with various aldehydes and ketones has proven to be a successful strategy for generating potent biological activity in other series. nih.gov This approach could lead to the discovery of novel compounds with improved target engagement.

Table 1: Potential Structural Modifications for Novel Analogues

| Molecular Scaffold | Potential Modifications | Rationale for Modification |

| p-Tolyloxy Moiety | Substitution with electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986) groups). mdpi.com | To modulate lipophilicity and electronic properties for enhanced target interaction. |

| Replacement of the tolyl group with other aromatic or heterocyclic rings. | To explore new binding interactions and improve selectivity. | |

| Nicotinohydrazide Core | Introduction of substituents on the pyridine ring. mdpi.com | To alter the electronic distribution and steric profile, potentially enhancing potency. |

| Isomeric replacement of the pyridine nitrogen. nih.gov | To investigate the impact of nitrogen position on biological activity, as seen in isoniazid (B1672263) vs. nicotinohydrazide. nih.gov | |

| Hydrazide Linker | Conversion to hydrazone derivatives by reaction with various aldehydes or ketones. nih.gov | To introduce diverse structural motifs and potentially new pharmacophoric features. |

| Bioisosteric replacement of the hydrazide group. | To improve metabolic stability and pharmacokinetic properties. |

Exploration of New Biological Targets and Pathways

While the specific biological targets of this compound may not be fully elucidated, the broader class of nicotinohydrazide derivatives has demonstrated a range of biological activities, offering clues for future investigations. Notably, isoniazid, a nicotinohydrazide derivative, is a cornerstone in the treatment of tuberculosis, acting as a prodrug that inhibits mycolic acid synthesis. wikipedia.org This suggests that analogues of this compound could be explored for their antimycobacterial potential. mdpi.comnih.gov

Furthermore, other nicotinic acid-based compounds have shown promise as antihyperlipidemic agents, potentially through the inhibition of targets like the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.gov The structural similarity of the nicotinohydrazide core makes this a plausible avenue of investigation for novel analogues. The inhibition of pancreatic lipase (B570770) is another potential target, as demonstrated by indolyl ketohydrazide-hydrazone analogs. nih.gov Additionally, some hydrazide-containing compounds have been investigated for their anticancer properties, suggesting that derivatives of this compound could be evaluated against various cancer cell lines and associated pathways. nih.gov

Advanced In Vitro Model Systems for Biological Evaluation

The biological evaluation of newly synthesized analogues will necessitate the use of sophisticated and relevant in vitro models. The choice of models will be dictated by the therapeutic area being explored. For instance, if pursuing antitubercular activity, the use of the microplate Alamar blue assay (MABA) against Mycobacterium tuberculosis would be appropriate. mdpi.com

For anticancer investigations, a panel of human cancer cell lines would be essential to determine the spectrum of activity and potential selectivity. nih.gov For example, cell lines such as HT-29 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) have been utilized for evaluating related compounds. mdpi.com Beyond simple cytotoxicity assays, more advanced models like 3D spheroids or organoids could provide a more physiologically relevant environment to assess drug efficacy.

Metabolic stability is a critical parameter for any drug candidate. In vitro assays using human liver microsomes can provide early insights into the metabolic fate of the compounds. rsc.org

Investigation of Combination Therapies with Existing Agents

To enhance therapeutic outcomes and potentially overcome drug resistance, the investigation of combination therapies is a crucial research direction. Analogues of this compound could be tested in conjunction with existing drugs for synergistic effects.

For example, in the context of cancer, combining a novel analogue with standard-of-care chemotherapeutic agents could lead to enhanced tumor cell killing or the ability to use lower doses of the conventional drug, thereby reducing toxicity. In the realm of infectious diseases, such as tuberculosis, combination therapy is the standard. Therefore, evaluating new analogues alongside existing antitubercular drugs like rifampicin (B610482) or pyrazinamide (B1679903) would be a logical step. wikipedia.org

Development of Prodrug Strategies

The development of prodrugs is a well-established strategy to overcome challenges related to a drug's physicochemical properties, such as poor solubility or unfavorable pharmacokinetics. orientjchem.orgnih.govyoutube.com The hydrazide functionality within this compound offers a handle for the attachment of promoieties that can be cleaved in vivo to release the active drug.

Carrier-linked prodrugs are a common approach, where the active drug is covalently attached to an inert carrier molecule. youtube.com For instance, ester or amide linkages can be designed to be hydrolyzed by enzymes present in the body. youtube.com Another approach is the development of bioprecursors, which are chemically modified versions of the drug that are converted to the active form through metabolic processes. youtube.com The classic example of a hydrazide-containing prodrug is isoniazid, which is activated by a bacterial catalase-peroxidase enzyme. wikipedia.org Similar strategies could be explored for this compound analogues to improve their delivery to the target site and enhance their therapeutic index. The use of a hydrazine (B178648) linker has also been explored in the concept of prodrugs for targeted drug delivery. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.